molecular formula C21H23NO3 B1663149 3-Quinuclidinyl benzilate CAS No. 6581-06-2

3-Quinuclidinyl benzilate

Cat. No.: B1663149
CAS No.: 6581-06-2
M. Wt: 337.4 g/mol
InChI Key: HGMITUYOCPPQLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Quinuclidinyl benzilate is a ligand of M1/M4 receptors . These receptors are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells . They play a crucial role in smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .

Mode of Action

This compound acts as a competitive, non-selective antagonist of muscarinic receptors in cardiac muscle, smooth muscle, exocrine glands, and at postsynaptic receptors in neurons . It blocks the action of acetylcholine in both the peripheral and central nervous systems . As such, it lessens the degree and extent of the transmission of impulses from one nerve fiber to another through their connecting synaptic junctions .

Biochemical Pathways

By blocking the action of acetylcholine, this compound disrupts the normal functioning of the cholinergic system. This system is involved in a wide range of physiological functions, including muscle contraction, heart rate regulation, learning, and memory. The disruption of these pathways can lead to a variety of downstream effects, including cognitive dysfunction and hallucinations .

Pharmacokinetics

This compound is a tertiary amine, which allows it to cross the blood-brain barrier . It is stable in most solvents, with a half-life of three to four weeks in moist air . It is extremely persistent in soil and water and on most surfaces . These properties affect the bioavailability of this compound and its ability to exert its effects on the body.

Result of Action

The most incapacitating effect of this compound is a state of delirium characterized by cognitive dysfunction, hallucinations, and inability to perform basic tasks . The usual syndrome of physical anticholinergic effects are also present, including mydriasis (potentially to the point of temporary blindness), tachycardia, dermal vasodilation, xerostomia, and hyperthermia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable in most solvents and can persist in soil and water for extended periods . This means that the compound can remain active in the environment for a long time after it has been released. Additionally, the compound’s ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]Quinuclidinyl benzilate involves the esterification of benzilic acid with quinuclidin-3-ol. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The radiolabeling with tritium ([3H]) is performed using a tritium gas exposure method, where the compound is exposed to tritium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of [3H]Quinuclidinyl benzilate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The radiolabeling step is conducted in specialized facilities equipped to handle radioactive materials safely .

Chemical Reactions Analysis

Types of Reactions

[3H]Quinuclidinyl benzilate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions where the benzilate moiety is replaced by other functional groups .

Common Reagents and Conditions

Major Products

Scientific Research Applications

[3H]Quinuclidinyl benzilate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of muscarinic acetylcholine receptors. It is used to map the distribution and density of these receptors in the brain and other tissues. Additionally, it is employed in pharmacological studies to understand the binding characteristics and affinity of various muscarinic receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3H]Quinuclidinyl benzilate’s uniqueness lies in its radiolabeling with tritium, which allows for precise tracking and quantification in receptor studies. This feature makes it an invaluable tool in neuropharmacology and receptor mapping studies .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate
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InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2
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InChI Key

HGMITUYOCPPQLE-UHFFFAOYSA-N
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Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
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Molecular Formula

C21H23NO3
Record name 3-QUINUCLIDINYL BENZILATE
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DSSTOX Substance ID

DTXSID00894168
Record name 3-Quinuclidinyl benzilate
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Molecular Weight

337.4 g/mol
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Physical Description

3-quinuclidinyl benzilate is a colorless liquid, odorless to fruity., Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141]
Record name 3-QUINUCLIDINYL BENZILATE
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Record name Quinuclidinyl benzilate
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Solubility

Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents.
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Density

Decomposition point begins at 170 °C. Complete in 2 hours at 200 °C. Rate of hydrolysis: 25 °C at pH 7.0, about 4 weeks; at pH 9, 16 days, 16 hours; at pH 13, 1.8 minutes. Solid bulk density: 0.51 g/cu cm
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Vapor Density

11.6 (Air = 1)
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Mechanism of Action

BZ is a glycolate anticholinergic compound related to atropine, scopolamine, and hyoscyamine (others). ... Acting as a competitive inhibitor of acetylcholine at postsynaptic and postjunctional muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain, BZ decreases the effective concentration of acetylcholine seen by receptors at these sites. Thus, BZ causes peripheral nervous system (PNS) effects that in general are the opposite of those seen in nerve agent poisoning., The agent BZ and other anticholinergic glycolates act as competitive inhibitors of the neurotransmitter acetylcholine neurons (1) at postjunctional muscarinic receptors in cardiac and smooth muscle and in exocrine (ducted) glands and (2) at postsynaptic receptors in neurons. As the concentration of BZ at these sites increases, the proportion of receptors available for binding to acetylcholine decreases and the end organ "sees" less acetylcholine. (One way of visualizing this process is to imagine BZ coating the surface of the end organ and preventing acetylcholine from reaching its receptors.) Because BZ has little to no agonist activity with respect to acetylcholine, high concentrations of BZ essentially substitute a "dud" for acetylcholine at these sites and lead to clinical effects reflective of understimulation of end organs., QNB's pharmacologic activity is similar to other anticholinergic drugs (eg, atropine) but with a much longer duration of action. ... QNB acts by competitively inhibiting muscarinic receptors. Muscarinic receptors primarily are associated with the parasympathetic nervous system, which innervates numerous organ systems, including the eye, heart, respiratory system, skin, gastrointestinal tract, and bladder. Sweat glands, innervated by the sympathetic nervous system, also are modulated by muscarinic receptors.
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Color/Form

Crystalline solid, Vapors colorless

CAS No.

6581-06-2
Record name 3-QUINUCLIDINYL BENZILATE
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Record name 3-Quinuclidinyl benzilate
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Melting Point

164 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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